molecular formula C13H8BrF3O2 B2911365 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 873203-36-2

1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene

Cat. No. B2911365
M. Wt: 333.104
InChI Key: AZJYHXLZYCYEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629365B2

Procedure details

A solution of 4-bromophenol (0.173 g) in 4 mL of 1-methyl-2-pyrrolidone under argon atmosphere was treated with 4-(trifluoromethoxy)iodobenzene (0.313 mL), 2,2,6,6-tetramethylheptane-3,5-dione (0.046 mL) and caesium carbonate (0.652 g). The slurry was degassed by bubbling argon for 15 min and copper(I) chloride (0.099 g) was added. The reaction mixture was degassed by bubbling argon for 15 min, then heated to 100° C. under argon for 5 h. The reaction mixture was cooled to room temperature and added dropwise to 30 mL of tert-butyl-methyl-ether. The slurry was filtered and the solids washed with tert-butyl-methyl-ether (3×20 mL). The combined filtrates were washed subsequently with 1N NaOH (50 mL), water (50 mL), 2N HCl (50 mL), 1N HCl (50 mL), water (50 mL) and brine (50 mL). The resulting organic layer was dried over Na2SO4 and concentrated to give a crude product which was purified by column chromatography on silica gel eluting with hexane to afford 0.15 g of the title compound as a colourless liquid.
Quantity
0.173 g
Type
reactant
Reaction Step One
Quantity
0.313 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Quantity
0.652 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][C:10]([F:20])([F:19])[O:11][C:12]1[CH:17]=[CH:16][C:15](I)=[CH:14][CH:13]=1.CC(C)(C(=O)CC(=O)C(C)(C)C)C.C(=O)([O-])[O-].[Cs+].[Cs+]>CN1CCCC1=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:15]2[CH:14]=[CH:13][C:12]([O:11][C:10]([F:9])([F:19])[F:20])=[CH:17][CH:16]=2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.173 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
0.313 mL
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)I)(F)F
Name
Quantity
0.046 mL
Type
reactant
Smiles
CC(C)(C(CC(C(C)(C)C)=O)=O)C
Name
Quantity
0.652 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The slurry was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling argon for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
copper(I) chloride (0.099 g) was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling argon for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
added dropwise to 30 mL of tert-butyl-methyl-ether
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the solids washed with tert-butyl-methyl-ether (3×20 mL)
WASH
Type
WASH
Details
The combined filtrates were washed subsequently with 1N NaOH (50 mL), water (50 mL), 2N HCl (50 mL), 1N HCl (50 mL), water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC1=CC=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.